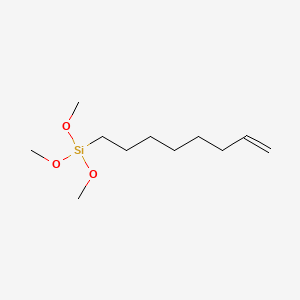

7-Octenyltrimethoxysilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethoxy(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5H,1,6-11H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLXSINPXIQKIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCC=C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068718 | |

| Record name | Silane, trimethoxy-7-octenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-57-9 | |

| Record name | (7-Octen-1-yl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethoxy-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxy-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethoxy-7-octenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Octenyltrimethoxysilane CAS number 52217-57-9

An In-Depth Technical Guide to 7-Octenyltrimethoxysilane (CAS 52217-57-9) for Advanced Scientific Applications

Introduction: The Molecular Bridge

This compound, identified by CAS number 52217-57-9, is a bifunctional organosilane compound that serves as a crucial molecular bridge in materials science, surface chemistry, and biotechnology. Its unique structure, featuring a terminal alkenyl (octenyl) group and a hydrolyzable trimethoxysilyl group, allows it to form durable covalent bonds between dissimilar materials—specifically, inorganic substrates and organic polymers.[1] This dual reactivity makes it an indispensable tool for researchers and developers seeking to engineer novel composite materials, functionalize surfaces, and immobilize biological molecules. This guide provides a comprehensive overview of its chemical principles, methodologies, and key applications for a technical audience.

Physicochemical and Structural Properties

The efficacy of this compound stems from its distinct molecular architecture. The trimethoxysilyl end is the inorganic-reactive anchor, while the octenyl chain provides a hydrophobic, organic-reactive tail.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| CAS Number | 52217-57-9[2][3][4] |

| Molecular Formula | C₁₁H₂₄O₃Si[2][3][4] |

| Molecular Weight | 232.39 g/mol [4][5] |

| Appearance | Clear, transparent liquid[2][6] |

| Density | ~0.928 g/mL at 25 °C (lit.)[3] |

| Boiling Point | 48-49 °C at 0.1 mmHg (lit.)[2][3] |

| Refractive Index | n20/D ~1.427 (lit.)[3] |

| Flash Point | 94 °C (201.2 °F) - closed cup[2] |

| Synonyms | (7-Octen-1-yl)trimethoxysilane, Trimethoxy(oct-7-enyl)silane[1][2][4] |

Core Chemistry: Mechanism of Surface Coupling

The primary function of this compound as a coupling agent is governed by a two-stage reaction mechanism involving its silane group: hydrolysis followed by condensation.[7][8]

-

Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-OH). This reaction can be catalyzed by either acid or base and is the rate-limiting step for surface modification. The presence of moisture is therefore essential for the activation of the silane.[7][8][9]

-

Condensation: The newly formed silanol groups can then react in two ways:

-

Interfacial Bonding: They can condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica, metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate). This step anchors the molecule to the inorganic surface.

-

Self-Condensation: Adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network (Si-O-Si) on the surface. This oligomeric layer enhances the durability and stability of the surface treatment.[7][10]

-

The terminal octenyl group remains unaffected by this process and extends away from the surface, ready to participate in subsequent organic reactions or to modify the surface energy.

Key Applications and Methodologies

The dual functionality of this compound makes it highly versatile. It is widely used as an adhesion promoter in coatings and composites and as a surface modification agent in biotechnology research.[1][11]

Surface Modification for Biomedical Research

A prominent application is the silanization of glass surfaces for immobilizing and stretching DNA fibers, a critical step in techniques like fluorescent in situ hybridization (FISH) and DNA combing.[6][11] The long, hydrophobic octenyl chain creates a low-energy surface that allows for the uniform stretching of DNA molecules.

Adhesion Promotion in Composite Materials

In industries producing coatings, adhesives, and sealants, this silane is used to improve the bond between an organic resin and an inorganic filler or substrate (like glass fibers or minerals).[1] The silane couples to the inorganic surface, while the octenyl group can co-react with the polymer matrix during curing, creating a robust and moisture-resistant interface.

Experimental Protocol: Silanization of Glass Coverslips for DNA Combing

This protocol describes a validated method for preparing glass surfaces for molecular biology applications.[6][11] The causality behind each step is critical: pristine cleaning is required to expose the maximum number of surface hydroxyl groups for reaction, and curing is necessary to form stable, covalent bonds.

Materials:

-

Glass coverslips

-

This compound (CAS 52217-57-9)

-

Acetone (ACS grade)

-

Ethanol (Absolute)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Ultrapure water (18 MΩ·cm)

-

Coplin jars or glass beakers

-

Nitrogen gas source

-

Oven capable of maintaining 120 °C

Methodology:

-

Substrate Cleaning (Critical Step):

-

Place coverslips in a rack and sonicate for 15 minutes in a 2% aqueous detergent solution.

-

Rinse thoroughly with ultrapure water.

-

Immerse in a 1M KOH solution for 1 hour to etch the surface and expose hydroxyl groups.

-

Rinse extensively with ultrapure water until the pH of the runoff is neutral.

-

Immerse in a 1M HCl solution for 30 minutes to neutralize any remaining base and remove metal ion contaminants.

-

Rinse again extensively with ultrapure water.

-

Dry the coverslips completely under a stream of nitrogen gas or in an oven at 100 °C. The surface must be free of water for the next step.

-

-

Preparation of Silanization Solution:

-

In a fume hood, prepare a 2% (v/v) solution of this compound in 95% ethanol / 5% water. The water is essential to initiate the hydrolysis of the methoxy groups. Alternatively, a 2% solution in anhydrous acetone can be used, relying on atmospheric moisture for hydrolysis.

-

-

Surface Reaction:

-

Immerse the cleaned, dry coverslips into the silanization solution for 5-10 minutes at room temperature. Ensure all surfaces are completely wetted.

-

-

Rinsing and Removal of Excess Silane:

-

Remove the coverslips from the solution and rinse them by dipping sequentially in two separate baths of fresh acetone or ethanol to remove any physisorbed silane.

-

-

Curing:

-

Dry the rinsed coverslips under a stream of nitrogen.

-

Place the coverslips in an oven and bake at 120 °C for 45 minutes. This curing step drives the condensation reaction, forming stable covalent bonds between the silane and the glass and cross-linking the silane layer.

-

-

Storage:

-

After cooling, the functionalized coverslips are ready for use. They should be stored in a clean, dry, dust-free container.

-

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Hazards: It is classified as a skin and serious eye irritant.[5][12] Inhalation may cause respiratory tract irritation.[5][12] The material is a combustible liquid.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[12]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place away from heat and moisture.[12] The material is sensitive to water, which will cause it to hydrolyze and polymerize.[11][12]

-

Fire Safety: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[12] Irritating fumes may develop upon exposure to high temperatures.[12]

Conclusion

This compound (CAS 52217-57-9) is a powerful and versatile molecule for creating robust interfaces between organic and inorganic domains. Its well-understood hydrolysis and condensation chemistry allows for the rational design of functionalized surfaces and composite materials. For researchers in biotechnology, it provides a reliable method for creating hydrophobic surfaces ideal for single-molecule studies, while in materials science, it remains a key component for enhancing the performance and durability of advanced materials. Proper understanding of its reaction mechanisms and adherence to validated protocols are paramount to achieving consistent and effective results in its application.

References

- Gelest, Inc. (n.d.). This compound, tech-95 Safety Data Sheet.

-

Gelest, Inc. (n.d.). This compound, tech. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 7-OCTENYLTRICHLOROSILANE, tech-95 Safety Data Sheet. Retrieved from [Link]

- Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.

-

Evonik Industries. (n.d.). Silanes for Surface Modification. Retrieved from [Link]

- Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution.

-

IOTA Silicone Oil. (n.d.). A Comprehensive Analysis of Silica Surface Modification Technologies. Retrieved from [Link]

- Kleiman, J. I. (2025, January 28).

- Gelest, Inc. (n.d.). The Role of Polarity in the Structure of Silanes Employed in Surface Modification.

- Schubert, U., et al. (2003, June 12).

- SciSpace. (2023, May 10). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.

- Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES.

- Yusof, F. A., et al. (2022, March 10). Surface modification of bio-based composites via silane treatment: a short review. Journal of Adhesion Science and Technology.

- Gelest, Inc. (2015, August 10). CYCLOOCTYLTRIMETHOXYSILANE Safety Data Sheet.

Sources

- 1. CAS 52217-57-9: (7-Octen-1-yl)trimethoxysilane [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 52217-57-9 CAS MSDS (TRIMETHOXY(7-OCTEN-1-YL)SILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C11H24O3Si | CID 104124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRIMETHOXY(7-OCTEN-1-YL)SILANE CAS#: 52217-57-9 [m.chemicalbook.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 11. This compound, tech | [gelest.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

What is 7-Octenyltrimethoxysilane used for

An In-Depth Technical Guide to 7-Octenyltrimethoxysilane: Mechanisms, Applications, and Protocols

Introduction: Bridging Material Worlds

This compound is an organofunctional silane that serves as a molecular bridge, forming durable bonds between organic and inorganic materials.[1][2] Its unique bifunctional nature—possessing both a hydrolyzable trimethoxysilyl group and an organic-reactive terminal octenyl (vinyl) group—makes it an indispensable tool in materials science, diagnostics, and advanced manufacturing.[3][4] This guide provides a detailed exploration of the fundamental chemistry, mechanisms of action, and key applications of this compound, offering field-proven insights and protocols for researchers and development professionals.

Physicochemical Properties

A foundational understanding of this compound begins with its core physical and chemical properties, which dictate its reactivity, handling, and application parameters.

| Property | Value | Reference |

| Chemical Name | Trimethoxy(7-octen-1-yl)silane | [5][6] |

| CAS Number | 52217-57-9 | [1] |

| Molecular Formula | C₁₁H₂₄O₃Si | [6][7] |

| Molecular Weight | 232.39 g/mol | [6] |

| Appearance | Clear, colorless to almost colorless liquid | [5][8] |

| Boiling Point | 48-49 °C at 0.1 mmHg | [5][9] |

| Density | 0.928 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.427 | [5][9] |

| Flash Point | 94 °C (201.2 °F) - closed cup | |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [5][9] |

Core Mechanism of Action: A Tale of Two Ends

The efficacy of this compound stems from its dual-functionality, enabling it to act as a "molecular bridge".[10] The molecule has two distinct reactive regions: the silicon-functional end and the organofunctional end.

-

The Inorganic Interface (Silicon End) : The trimethoxysilyl group is hydrolyzable. In the presence of water, the methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol groups (-Si-OH).[3][11] These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metal oxides (e.g., aluminum, zirconium, titanium), forming stable, covalent siloxane (Si-O-Substrate) bonds.[1][3] This process anchors the silane molecule firmly to the inorganic surface. The hydrolysis and condensation rates are highly dependent on pH, with catalysis occurring in both acidic and basic conditions.[11][12]

-

The Organic Interface (Organofunctional End) : The terminal octenyl group (H₂C=CH-) provides a site for reaction with organic polymers.[1] This long hydrocarbon chain also imparts flexibility.[13] The double bond can participate in various organic reactions, most commonly free-radical polymerization or copolymerization with monomers like acrylates, or through hydrosilylation reactions with Si-H containing polymers. This creates a durable, covalent link to the organic matrix.

This dual reactivity allows this compound to couple dissimilar materials, enhancing adhesion, improving mechanical properties, and functionalizing surfaces for a wide range of advanced applications.[1][4]

Caption: Dual reactivity of this compound.

Primary Applications and Technical Insights

Adhesion Promotion and Coupling Agent in Polymer Composites

A primary application of this compound is as a coupling agent in polymer composites, where inorganic fillers (like silica or glass fibers) are incorporated into a polymer matrix.[4][13]

-

Causality : Without a coupling agent, the hydrophilic inorganic filler and the hydrophobic organic polymer have poor interfacial adhesion. This weak interface becomes a point of failure under stress. This compound creates a strong covalent bridge between the filler and the polymer.[10][14] The siloxane bonds to the filler are robust, while the octenyl group co-reacts with the polymer matrix during curing. This results in a composite material with significantly improved mechanical properties, such as tensile strength and impact resistance, as well as enhanced resistance to moisture.[10][13] The long octenyl chain specifically helps to improve the flexibility and impact resistance of the final composite material.[13]

Surface Modification and Functionalization

This compound is widely used to alter the surface properties of materials, rendering them hydrophobic or providing a reactive handle for further functionalization.[1][15]

-

Application in Diagnostics and Biotechnology : In biotechnology, glass coverslips or slides are often silanized to facilitate the immobilization of biomolecules.[5][8] Specifically, surfaces treated with this compound have been used for DNA combing, a technique where individual DNA strands are stretched and aligned for high-resolution analysis like fluorescent in situ hybridization (FISH) mapping.[1][5][16]

-

Causality : The silanization process creates a uniform, hydrophobic monolayer on the glass surface.[15] This controlled surface energy is crucial for the delicate process of stretching and immobilizing long DNA fibers. The terminal vinyl groups can also serve as anchor points to link other molecules if needed, for example, in the "in situ" polymerization of acrylamide for capillary electrophoresis.[1][3]

-

Application in Nanoparticle Functionalization : Modifying the surface of nanoparticles is critical for their stability, dispersibility, and function in various media.[17][18] this compound can be used to functionalize silica or metal oxide nanoparticles.

-

Causality : Grafting the silane onto the nanoparticle surface transforms it from hydrophilic to hydrophobic and organo-reactive.[19][20] This prevents aggregation in non-polar solvents or polymer melts and allows the nanoparticles to be covalently integrated into a polymer composite, enhancing its properties. The vinyl group provides a reactive site for attaching therapeutic agents, targeting ligands, or other functional molecules in drug development applications.[21]

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving this compound. Users should always consult safety data sheets and adapt procedures based on their specific substrates and equipment.

Protocol 1: Silanization of Glass Coverslips for DNA Combing

This protocol describes the process of creating a vinyl-functionalized surface on glass coverslips suitable for molecular combing applications.[5]

Materials:

-

Glass coverslips

-

This compound (technical grade, ~80-95%)[16]

-

Anhydrous Toluene or Acetone

-

Ethanol, 95%

-

Deionized water

-

Nitrogen gas stream

-

Oven

Procedure:

-

Cleaning : Thoroughly clean the glass coverslips. Immerse them in a piranha solution (H₂SO₄/H₂O₂) or a base bath (KOH/Ethanol) to remove organic residues and hydroxylate the surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood.

-

Rinsing : Rinse the coverslips extensively with deionized water, followed by a final rinse with 95% ethanol.

-

Drying : Dry the coverslips completely under a stream of nitrogen gas and then bake in an oven at 110-120 °C for at least 1 hour to remove all traces of physisorbed water.

-

Silanization Solution : In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

Immersion : Immerse the dry, clean coverslips in the silanization solution. Let the reaction proceed for 2-4 hours at room temperature under a dry atmosphere (e.g., with a desiccant or nitrogen blanket) to prevent premature hydrolysis of the silane in the solution.[22]

-

Washing : Remove the coverslips from the solution and wash them sequentially with toluene, then ethanol, to remove any unbound silane.

-

Curing : Cure the silane layer by baking the coverslips in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of a stable, cross-linked polysiloxane network on the surface.

-

Storage : Store the functionalized coverslips in a clean, dry, and sealed container until use.

Caption: Step-by-step process for surface modification of glass.

Protocol 2: Surface Modification of Silica Nanoparticles

This protocol outlines the functionalization of silica nanoparticles (SiO₂) with this compound to create a hydrophobic, vinyl-reactive surface.[19]

Materials:

-

Silica nanoparticles (100 mg)

-

Anhydrous Toluene (50 mL)

-

This compound (1 mL)

-

Ethanol

-

Centrifuge

-

Sonicator

-

Round-bottom flask with condenser

Procedure:

-

Nanoparticle Dispersion : Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Sonicate the suspension for 15 minutes to ensure a uniform, aggregate-free dispersion.

-

Silane Addition : Heat the suspension to 80 °C with stirring under a nitrogen atmosphere. Add 1 mL of this compound to the heated suspension.

-

Reaction : Allow the reaction to proceed for 6 hours at 80 °C with continuous stirring to ensure complete surface coverage.

-

Cooling : Cool the reaction mixture to room temperature.

-

Purification : Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes). Discard the supernatant which contains unreacted silane.

-

Washing : To remove excess silane and by-products, resuspend the nanoparticle pellet in toluene and centrifuge again. Repeat this washing step three times with toluene, followed by three times with ethanol.

-

Final Drying : Dry the final product in a vacuum oven at 60 °C overnight to yield a fine, functionalized powder.

Conclusion

This compound is a versatile and powerful molecule for creating robust interfaces between the organic and inorganic realms. Its dual-ended reactivity allows it to function as a highly effective coupling agent and surface modifier. By understanding the fundamental mechanisms of its hydrolysis, condensation, and organofunctional reactions, researchers can leverage this silane to design advanced composite materials, develop sophisticated diagnostic surfaces, and engineer functionalized nanoparticles for targeted applications in medicine and beyond. The protocols and principles outlined in this guide serve as a foundation for innovation, enabling scientists to harness the full potential of this unique molecular bridge.

References

-

KBM-1083 - Shin-Etsu Silicones. Shin-Etsu Silicones. [Link]

-

This compound, tech. Gelest, Inc.[Link]

-

Silane Coupling Agents. theNanoHoldings. [Link]

-

This compound. ChemBK. [Link]

-

Silane Coupling Agents. Gelest, Inc.[Link]

-

This compound | C11H24O3Si | CID 104124. PubChem - NIH. [Link]

-

Monolayer formation of octyltrimethoxysilane and this compound on silicon (1 0 0) covered with native oxide. ResearchGate. [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. [Link]

-

Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. PMC - NIH. [Link]

-

(7-OCTEN-1-YL)TRIMETHOXYSILANE. ChemBK. [Link]

-

Adhesion Promotion Nano-Coatings | Surface Adhesive Treatment. Aculon. [Link]

-

Adhesion Promotion. Sura Instruments. [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]

-

Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. PMC - NIH. [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [Link]

-

Optimizing Amine Functionalization of Maghemite Nanoparticles Through Controlled Hydroxylation and Silica Interlayer Engineering. MDPI. [Link]

-

Separating Octadecyltrimethoxysilane Hydrolysis and Condensation at the Air/Water Interface through Addition of Methyl Stearate. PMC - NIH. [Link]

-

Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. ResearchGate. [Link]

-

Enhancing the Utility of Nanoparticles Through Engineered Interfaces and Quantitative Assays. SFU Summit. [Link]

-

Composites Supplier & Distributor | Silicone, Silane & Speciality Materials. Silsource. [Link]

-

Surface Modification of Biomaterials. mnt509. [Link]

-

Optimizing Amine Functionalization of Maghemite Nanoparticles Through Controlled Hydroxylation and Silica Interlayer Engineering. ResearchGate. [Link]

-

Top 5 Methods for Powder Surface Modification. KMT Industrial. [Link]

-

Polymer Composites Inc. Polymer Composites Inc.[Link]

-

The Use of Polyurethane Composites with Sensing Polymers as New Coating Materials for Surface Acoustic Wave-Based Chemical Sensors—Part II. MDPI. [Link]

Sources

- 1. This compound, tech | [gelest.com]

- 2. CAS 52217-57-9: (7-Octen-1-yl)trimethoxysilane [cymitquimica.com]

- 3. thenanoholdings.com [thenanoholdings.com]

- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 5. TRIMETHOXY(7-OCTEN-1-YL)SILANE | 52217-57-9 [chemicalbook.com]

- 6. This compound | C11H24O3Si | CID 104124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. TRIMETHOXY(7-OCTEN-1-YL)SILANE CAS#: 52217-57-9 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. dakenchem.com [dakenchem.com]

- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 12. researchgate.net [researchgate.net]

- 13. shinetsusilicones.com [shinetsusilicones.com]

- 14. Adhesion Promotion [evonik.com]

- 15. researchgate.net [researchgate.net]

- 16. gelest.com [gelest.com]

- 17. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimizing Amine Functionalization of Maghemite Nanoparticles Through Controlled Hydroxylation and Silica Interlayer Engineering | MDPI [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Introduction: A Multifunctional Silane for Advanced Material Interfaces

An In-Depth Technical Guide to 7-Octenyltrimethoxysilane: Structure, Properties, and Advanced Applications

This compound (CAS No. 52217-57-9) is a versatile organofunctional silane that serves as a critical molecular bridge between inorganic substrates and organic polymers.[1][2] Its unique bifunctional nature, possessing a terminal alkene group and a hydrolyzable trimethoxysilyl group, allows it to form durable, covalent bonds at the interface of dissimilar materials. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical architecture, physicochemical properties, and its mechanistic role in key applications, from enhancing polymer composites to enabling advanced life science techniques.

As a long-chain spacer silane, the octenyl group imparts flexibility and hydrophobicity, while the trimethoxysilyl group provides a robust anchor to hydroxyl-rich surfaces like glass, silica, and metal oxides.[3][4] This dual functionality is the cornerstone of its utility as a premier coupling agent and surface modifier.

Part 1: Core Chemical and Physical Properties

Understanding the fundamental characteristics of this compound is essential for its effective application. The molecule's structure dictates its reactivity and physical behavior.

Chemical Structure and Identification

The structure consists of an eight-carbon alkyl chain with a terminal double bond (the organofunctional group) and a silicon atom bonded to three methoxy groups (the hydrolyzable groups).

// Define nodes for atoms Si [label="Si", pos="0,0!"]; O1 [label="O", pos="-1.2,-0.5!"]; O2 [label="O", pos="0,1.2!"]; O3 [label="O", pos="1.2,-0.5!"]; C_Me1 [label="CH₃", pos="-2.2,-0.5!"]; C_Me2 [label="CH₃", pos="0,2.2!"]; C_Me3 [label="CH₃", pos="2.2,-0.5!"]; C1 [label="CH₂", pos="-0.9,0.9!"]; C2 [label="CH₂", pos="-1.8,1.8!"]; C3 [label="CH₂", pos="-2.7,2.7!"]; C4 [label="CH₂", pos="-3.6,3.6!"]; C5 [label="CH₂", pos="-4.5,4.5!"]; C6 [label="CH₂", pos="-5.4,5.4!"]; C7 [label="CH", pos="-6.3,6.3!"]; C8 [label="CH₂", pos="-7.2,7.2!"];

// Define edges for bonds, position nodes implicitly Si -- O1; Si -- O2; Si -- O3; O1 -- C_Me1; O2 -- C_Me2; O3 -- C_Me3; Si -- C1 [len=1.5]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8 [style=double]; } Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The physical properties and key identifiers for this compound are summarized below. This data is critical for handling, storage, and quality control.

| Property | Value | Reference(s) |

| IUPAC Name | trimethoxy(oct-7-en-1-yl)silane | [5] |

| CAS Number | 52217-57-9 | [1][5][6] |

| Molecular Formula | C₁₁H₂₄O₃Si | [1][5][7] |

| Molecular Weight | 232.39 g/mol | [1][5][6] |

| Appearance | Colorless clear liquid | [8][9] |

| Density | 0.928 g/mL at 25 °C | [7][8][10] |

| Boiling Point | 48-49 °C at 0.1 mmHg | [7][8][10] |

| Refractive Index (n20/D) | 1.427 - 1.4305 | [1][8][10] |

| Flash Point | 94 - 95 °C (201.2 - 203 °F) | [1][6][8] |

| SMILES String | CO(OC)OC | [5] |

Spectroscopic Analysis (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~5.8 | -CH=CH₂ (m, 1H) |

| ~4.9 | -CH=CH₂ (m, 2H) | |

| ~3.6 | -Si(OCH₃)₃ (s, 9H) | |

| ~2.0 | -CH₂-CH=CH₂ (q, 2H) | |

| ~1.3-1.5 | -Si-CH₂-(CH₂)₄-CH₂- (m, 10H) | |

| ~0.6 | -Si-CH₂- (t, 2H) | |

| ¹³C NMR | ~139 | -C H=CH₂ |

| ~114 | -CH=C H₂ | |

| ~50 | -Si(OC H₃)₃ | |

| ~34 | -C H₂-CH=CH₂ | |

| ~23-33 | -Si-CH₂-(C H₂)₄-CH₂- (multiple peaks) | |

| ~10 | -Si-C H₂- |

Part 2: The Chemistry of Surface Modification

The efficacy of this compound as a coupling agent is rooted in its hydrolysis and condensation chemistry. This two-stage process transforms the molecule from a soluble monomer into a covalently bound, oligomeric surface layer.

Mechanism: Hydrolysis and Condensation

The surface modification process involves a sequence of reactions that must be controlled for optimal results.[4]

-

Hydrolysis: In the presence of water (often catalyzed by an acid or base), the three methoxy groups (-OCH₃) on the silicon atom are hydrolyzed to form reactive silanol groups (-OH) and methanol as a byproduct.[6][11] The rate of hydrolysis is lowest at neutral pH and increases under both acidic and basic conditions.[11]

-

Condensation: The newly formed silanol groups are highly reactive. They can condense with other silanol groups (either from other silane molecules or on the substrate surface) to form stable siloxane bonds (Si-O-Si).[4] This process releases water and builds a cross-linked polysiloxane network.

-

Surface Bonding: The silanol groups on the hydrolyzed silane form strong covalent bonds with the hydroxyl groups present on inorganic substrates like glass (Si-OH), silica, or metal oxides (M-OH).[2][4] This anchors the organic (octenyl) functionality to the inorganic surface.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are highly dependent on experimental conditions. A study comparing various organofunctional silanes, including this compound, found that both the alkoxy group (methoxy vs. ethoxy) and the non-hydrolyzable organic substituent significantly impact the reaction kinetics.[3]

-

pH: Acidic conditions (pH < 4) accelerate hydrolysis while minimizing the rate of self-condensation, which is crucial for promoting bonding to the substrate rather than forming polysiloxane aggregates in solution.[3][11]

-

Water Availability: Water is a necessary reactant for hydrolysis. The water-to-silane ratio must be carefully controlled.

-

Solvent: The reaction is typically carried out in a water-miscible organic solvent like ethanol to ensure all reactants are in the same phase.[3]

Part 3: Field-Proven Applications & Protocols

The unique properties of this compound have led to its adoption in diverse, high-stakes research and industrial applications.

Application I: Surface Modification of Nanoparticles

Treating silica nanoparticles with this compound renders their surfaces hydrophobic, improving their dispersion in non-polar solvents and organic polymer matrices.[4] This is fundamental for creating advanced polymer-nanoparticle composites with enhanced mechanical properties.

Exemplary Protocol: Hydrophobization of Silica Nanoparticles

This protocol is a synthesized methodology based on established silanization procedures for silica.[1][8]

-

Nanoparticle Preparation: Synthesize or procure a stable dispersion of silica nanoparticles (e.g., 5 mg/mL) in a dry, polar organic solvent like ethanol.

-

Silane Solution Preparation: In a separate vessel, prepare a 2% (v/v) solution of this compound in 95:5 ethanol:water. Add a catalytic amount of acetic acid to adjust the pH to ~4-5. Let this solution pre-hydrolyze for 1 hour with gentle stirring. Causality: Pre-hydrolysis activates the silane by forming silanol groups, making it ready to react with the nanoparticle surface.

-

Reaction: Add the pre-hydrolyzed silane solution to the vigorously stirring silica nanoparticle dispersion. A typical mass ratio is 1 part silane to 10 parts silica.

-

Curing: Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring. Alternatively, the process can be accelerated by heating at ~80°C for 2-4 hours. Causality: This step allows for the condensation reaction to occur between the hydrolyzed silane and the surface silanol groups of the nanoparticles, forming stable covalent bonds.

-

Purification: Isolate the surface-modified nanoparticles by centrifugation (e.g., 15,000 rpm for 10-20 minutes).

-

Washing: Remove excess silane and byproducts by washing the nanoparticle pellet. Resuspend the pellet in fresh ethanol, sonicate briefly to redisperse, and centrifuge again. Repeat this washing step three times.

-

Final Product: After the final wash, the hydrophobic nanoparticles can be dried under vacuum or re-dispersed in a non-polar solvent like toluene or hexane for storage.

Application II: Enhancing Polymer Composites

As a coupling agent, this compound significantly improves the interfacial adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices.[3] The octenyl group can be copolymerized into the polymer backbone, creating a true covalent bridge across the interface. This enhances mechanical properties like tensile strength, impact resistance, and flexibility.[3][12] While specific quantitative data varies widely with the polymer system and filler loading, studies on similar silane treatments report significant improvements in flexural strength and modulus.[12]

Application III: Life Sciences - DNA Combing

In molecular biology, DNA combing is a powerful technique for stretching single DNA molecules onto a surface for analysis.[13][14][15] The surface must be precisely tuned to be hydrophobic enough to allow the receding meniscus to uniformly stretch the DNA fibers.[13][16] this compound is used to silanize glass coverslips, creating the ideal hydrophobic surface for this application.[13]

Exemplary Protocol: Silanization of Coverslips for DNA Combing

This protocol is adapted from established methods in the field.[16][17]

-

Cleaning: Thoroughly clean glass coverslips by sonicating for 15 minutes each in 1M HCl, then distilled water, and finally 100% ethanol. Dry the coverslips completely. Causality: This aggressive cleaning removes organic residues and ensures a high density of surface silanol groups for reaction.

-

Silanization Solution: In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Immersion: Immerse the cleaned, dry coverslips in the silanization solution for 2-4 hours at room temperature. Ensure the container is sealed to prevent moisture entry.

-

Washing: Remove the coverslips and wash them by dipping sequentially in fresh toluene, then ethanol, and finally distilled water.

-

Curing: Bake the coverslips in an oven at 120°C for 1 hour to cure the silane layer.

-

Storage: Store the silanized coverslips in a clean, dry, dust-free container until use.

Application IV: Capillary Electrophoresis (CE)

In CE, modifying the inner wall of the fused silica capillary is crucial to control the electroosmotic flow (EOF) and prevent the adsorption of analytes, especially proteins.[18][19] Covalently coating the capillary with a molecule like this compound can be the first step in creating a stable, modified surface. The terminal vinyl group can then be used for further polymerization to create a neutral or charged hydrophilic layer, effectively masking the native silanol groups and providing a robust, tailored separation environment.[19]

Part 4: Safety and Handling

As a reactive chemical, this compound requires careful handling to ensure laboratory safety.

-

Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13]

-

Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from moisture, as it will hydrolyze upon contact with water.[8]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, wash with plenty of soap and water.[11] If inhaled, move to fresh air. Seek medical attention if irritation persists.[11][13]

Conclusion

This compound is a powerful and versatile tool for scientists and engineers working at the interface of materials. Its well-defined bifunctional chemistry allows for the creation of robust, covalently modified surfaces with tailored properties. From enhancing the strength of next-generation composites to enabling single-molecule DNA analysis, its applications are both broad and critical. A thorough understanding of its reaction mechanisms and careful execution of protocols are key to unlocking its full potential in both research and commercial development.

References

-

This compound - ChemBK. (2024). Available at: [Link]

-

This compound | C11H24O3Si | CID 104124 - PubChem. (n.d.). National Institutes of Health. Available at: [Link]

-

This compound, tech. (n.d.). Gelest, Inc. Available at: [Link]

-

Bel-Hassen, R., et al. (2010). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Macromolecular Science, Part A, 47(3), 241-249. Available at: [Link]

-

(7-OCTEN-1-YL)TRIMETHOXYSILANE - ChemBK. (2024). Available at: [Link]

-

SIO6709.0 - this compound, tech-95 Safety Data Sheet. (2024). Gelest, Inc. Available at: [Link]

-

Silane Coupling Agents: A Guide. (n.d.). Gelest, Inc. Available at: [Link]

-

GHS Safety Data Sheet for this compound. (n.d.). XiXisys. Available at: [Link]

-

Monolayer formation of octyltrimethoxysilane and this compound on silicon (1 0 0) covered with native oxide. (2009). ResearchGate. Available at: [Link]

-

Enhanced Capillary Electrophoresis Performance using Dynamic Surface Coatings. (2012). LCGC Europe. Available at: [Link]

-

Silane Coupling Agents Catalog. (n.d.). Gelest, Inc. Available at: [Link]

-

Jackson, D. A., & Pombo, A. (1998). DNA replication profiling by molecular combing on single DNA fibers. PMC - NIH. Available at: [Link]

-

Gallo, D., et al. (2022). DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells. PubMed. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Supplementary Information for Scientific Reports. (n.d.). ResearchGate. Available at: [Link]

-

Sanchez, C., et al. (2011). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of the American Ceramic Society. Available at: [Link]

-

Gallo, D., et al. (2022). DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells. PMC - NIH. Available at: [Link]

-

Applications of Physically Adsorbed Polymer Coatings in Capillary Electrophoresis. (2002). ResearchGate. Available at: [Link]

-

Reaction of Glass with Aqueous Solutions. (2020). ResearchGate. Available at: [Link]

-

Concentration effect of γ-glycidoxypropyltrimethoxysilane on the mechanical properties of glass fiber-epoxy composites. (2019). ResearchGate. Available at: [Link]

-

Ciriminna, R., et al. (2019). Green, solvent-free catalytic hydrosilylation of olefins. Green Chemistry. Available at: [Link]

-

Asim, M., et al. (2023). Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers. MDPI. Available at: [Link]

-

Hydrosilylation Catalysis for One-Pot Synthesis. (2022). ResearchGate. Available at: [Link]

-

Nishiura, M., & Hou, Z. (2021). Rare-Earth-Catalyzed Selective 1,4-Hydrosilylation of Branched 1,3-Enynes Giving Tetrasubstituted Silylallenes. Organic Letters. Available at: [Link]

-

Cretich, M., et al. (2005). Electroosmotic flow suppression in capillary electrophoresis: chemisorption of trimethoxy silane-modified polydimethylacrylamide. PubMed. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Available at: [Link]

-

Single-cell analysis using capillary electrophoresis: Influence of surface support properties on cell injection into the capillary. (2002). York University. Available at: [Link]

-

Relevance and Use of Capillary Coatings in Capillary Electrophoresis-mass Spectrometry. (2004). ResearchGate. Available at: [Link]

-

Analysis of the physical–mechanical behavior of the polymer composite reinforced with silicon flotation residue. (2021). OUCI. Available at: [Link]

-

THE MECHANICAL BEHAVIOR OF POLYMER COMPOSITES REINFORCED BY NATURAL MATERIALS. (2021). Journal of Engineering and Sustainable Development. Available at: [Link]

-

Mechanochemical phenomena of silicate glass surfaces. (n.d.). American Chemical Society. Available at: [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. This compound, tech | [gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. journalofbabylon.com [journalofbabylon.com]

- 5. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. US10106428B2 - Method for producing surface-modified silica nanoparticles, and surface-modified silica nanoparticles - Google Patents [patents.google.com]

- 10. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 12. Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. DNA replication profiling by molecular combing on single DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Electroosmotic flow suppression in capillary electrophoresis: chemisorption of trimethoxy silane-modified polydimethylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and mechanism of 7-Octenyltrimethoxysilane

An In-depth Technical Guide to the Synthesis and Mechanism of 7-Octenyltrimethoxysilane

Authored by a Senior Application Scientist

Foreword: Understanding the Versatility of a Long-Chain Silane

This compound stands as a pivotal molecule in the realm of materials science and surface chemistry. As a silane coupling agent, its unique bifunctional structure—featuring a terminal alkene on a C8 spacer and hydrolyzable methoxy groups—allows it to bridge the gap between inorganic and organic materials.[1][2][3] This capability is crucial for developing advanced composites, adhesives, and functionalized surfaces. For researchers and professionals in drug development, its utility extends to the surface modification of diagnostic tools, microarrays, and separation media, where precise control over surface properties is paramount.[3][4] This guide provides an in-depth exploration of the synthesis of this compound, focusing on the prevalent hydrosilylation route, its underlying catalytic mechanisms, and a practical, field-tested experimental protocol.

Part 1: The Primary Synthesis Pathway - Catalytic Hydrosilylation

The most commercially viable and scientifically elegant method for synthesizing this compound is the catalytic hydrosilylation of a terminal alkene (1-octene) with a hydridosilane (trimethoxysilane).[5][6] This reaction involves the addition of a silicon-hydrogen (Si-H) bond across the carbon-carbon double bond of the alkene.[5]

The overall transformation is depicted below:

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Causality Behind the Steps:

-

Oxidative Addition: The process begins with the low-valent platinum(0) catalyst breaking the Si-H bond of trimethoxysilane. This is an "oxidative" step because the platinum center's formal oxidation state increases from 0 to +2, forming a platinum dihydridosilyl complex. [7]2. Alkene Coordination: The electron-rich double bond of 1-octene coordinates to the now-electron-deficient platinum center.

-

Alkene Insertion (Migratory Insertion): This is the key bond-forming and regiochemistry-determining step. The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. Steric factors favor the formation of the terminal alkyl-platinum bond, leading to the observed anti-Markovnikov product. [5]4. Reductive Elimination: The final product, this compound, is formed and released from the coordination sphere of the metal. This step is "reductive" as the platinum's oxidation state returns from +2 to 0, regenerating the active catalyst to begin a new cycle. [7]

Potential Side Reactions

A key challenge in this synthesis is minimizing side reactions, which are often catalyzed by the same platinum complex. The most common byproduct is the formation of internal octene isomers (e.g., 2-octene, 3-octene) via olefin isomerization. [8][11]This occurs when the alkene insertion step is reversible, allowing for the elimination of a hydrogen from a different carbon before the final product is released. The presence of internal olefin isomers can lead to the formation of isomeric silane products, complicating purification. [2][4]

Part 3: Experimental Protocol - Laboratory Scale Synthesis

This protocol provides a self-validating system for the synthesis of this compound on a laboratory scale. The steps are designed to ensure safety, efficiency, and high product purity.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes |

| 1-Octene | C₈H₁₆ | 112.21 | 11.22 g (14.5 mL) | 0.10 | Anhydrous grade recommended. |

| Trimethoxysilane | C₃H₁₀O₃Si | 122.22 | 12.22 g (13.0 mL) | 0.10 | Handle with care, moisture sensitive. |

| Karstedt's Catalyst | Pt₂(dvtms)₃ | ~950 | ~10 mg (in 0.1 mL xylene) | ~10 ppm Pt | Solution in xylene (2% Pt) is typical. |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | Anhydrous, as reaction solvent. |

Experimental Workflow

Sources

- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 2. thenanoholdings.com [thenanoholdings.com]

- 3. This compound, tech | [gelest.com]

- 4. gelest.com [gelest.com]

- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 6. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C4RA17281G [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Hydrolysis of trimethoxy(7-octen-1-yl)silane

An In-Depth Technical Guide to the Hydrolysis of Trimethoxy(7-octen-1-yl)silane

Abstract

Trimethoxy(7-octen-1-yl)silane is a versatile organofunctional silane that serves as a critical precursor in advanced materials science, particularly in the development of functionalized surfaces and nanoparticles. Its unique structure, featuring a terminal double bond on an eight-carbon chain and three hydrolyzable methoxy groups, allows for covalent anchoring to inorganic substrates and subsequent organic functionalization. This guide provides a comprehensive technical overview of the hydrolysis and condensation of trimethoxy(7-octen-1-yl)silane. We will delve into the reaction mechanisms under various catalytic conditions, explore the critical parameters that govern reaction kinetics and product morphology, and present field-proven experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this silane for surface modification, synthesis of hybrid materials, and the creation of advanced drug delivery platforms.

Introduction: The Significance of Trimethoxy(7-octen-1-yl)silane

Organofunctional alkoxysilanes are a cornerstone of materials chemistry, acting as molecular bridges between inorganic and organic materials.[1] Trimethoxy(7-octen-1-yl)silane, hereafter referred to as OEMS, belongs to this pivotal class of compounds. Its structure consists of a central silicon atom bonded to three hydrolyzable methoxy groups (-OCH₃) and a non-hydrolyzable 7-octenyl group (-(CH₂)₆CH=CH₂).

The methoxy groups are the reactive sites for hydrolysis, a reaction that replaces them with hydroxyl groups (silanols, -OH). These silanols can then bond with hydroxyl groups on the surfaces of inorganic materials like silica, glass, and metal oxides, or undergo self-condensation to form a stable polysiloxane network (Si-O-Si).[1] The 7-octenyl group provides a terminal alkene functionality, which is a versatile chemical handle for a wide array of secondary organic reactions, such as thiol-ene chemistry, hydrosilylation, and polymerization. This dual functionality makes OEMS an ideal coupling agent for applications requiring robust surface modification and subsequent functionalization.[2][3] Its applications range from preparing functionalized mesoporous silica nanoparticles to creating specific monolayers on silicon wafers for advanced electronics and biosensors.[4][5]

The Core Chemistry: Hydrolysis and Condensation

The transformation of OEMS from a monomeric precursor to a functional surface layer or nanoparticle is a two-stage process rooted in sol-gel chemistry: hydrolysis and condensation.[6]

The Hydrolysis Reaction

The first and rate-determining stage is the hydrolysis of the Si-OR bonds. This is a stepwise substitution reaction where water molecules cleave the silicon-oxygen bond of the methoxy groups, releasing methanol as a byproduct and forming silanol groups.

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

This process rarely proceeds to the full trisilanol instantaneously. Instead, a dynamic equilibrium of partially and fully hydrolyzed species exists in solution. The rate and extent of hydrolysis are critically dependent on factors such as pH, water concentration, and the catalyst used.[7][8]

The Condensation Reaction

Following hydrolysis, the newly formed, highly reactive silanol groups undergo condensation to form thermodynamically stable siloxane (Si-O-Si) bonds. This polymerization process builds the inorganic backbone of the final material. Condensation can proceed via two pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. -Si-OH + HO-Si- ⇌ -Si-O-Si- + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a residual methoxy group, releasing a molecule of methanol. -Si-OH + CH₃O-Si- ⇌ -Si-O-Si- + CH₃OH

The competition between hydrolysis and condensation, and the rates of these reactions, dictate the structure of the final product, which can range from soluble oligomers to highly cross-linked, insoluble gels or surface monolayers.[9]

Reaction Mechanisms: The Role of Catalysis

The hydrolysis of alkoxysilanes in neutral water is exceedingly slow.[7] Therefore, acid or base catalysts are almost always employed to achieve practical reaction rates.

-

Acid Catalysis: Under acidic conditions (typically pH < 4), the reaction is initiated by the rapid protonation of an alkoxy oxygen atom, making it a better leaving group. A water molecule then performs a nucleophilic attack on the silicon center.[8] This mechanism generally leads to faster hydrolysis than condensation, resulting in weakly branched, "polymeric" networks.[8] Mineral acids like HCl are common catalysts.[7]

-

Base Catalysis: In alkaline media (typically pH > 7), the reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) or a deprotonated silanolate anion (Si-O⁻) on the silicon atom.[6] This mechanism results in a pentacoordinate silicon intermediate.[6] Base catalysis tends to favor condensation over hydrolysis, particularly for species that are already partially condensed. This leads to the formation of more highly branched, dense, and particulate structures ("colloidal" particles).[8] Ammonia is a frequently used base catalyst.

Key Factors Influencing Reaction Kinetics

The successful application of OEMS hinges on the precise control of its hydrolysis and condensation kinetics. Several interdependent parameters must be carefully managed.

| Parameter | Effect on Hydrolysis/Condensation | Rationale & Causality |

| pH / Catalyst | Controls relative rates of hydrolysis and condensation. Minimum rate near pH 7.[8] | Acid (pH < 4): Protonation of alkoxy group accelerates hydrolysis. Leads to linear or randomly branched polymers. Base (pH > 7): Nucleophilic attack by OH⁻ promotes both hydrolysis and condensation of larger clusters, leading to dense, particulate structures.[6][8] |

| Water-to-Silane Ratio (r) | Stoichiometrically, r = 1.5 is needed for full hydrolysis of a trialkoxysilane.[6] | Low r (< 1.5): Incomplete hydrolysis, leading to residual methoxy groups and favoring alcohol-producing condensation. High r (>> 1.5): Drives the hydrolysis equilibrium towards completion, favoring water-producing condensation. Can inhibit the reaction if it causes phase separation.[6] |

| Solvent System | Primarily affects reactant solubility and concentration. | OEMS is immiscible with water. A co-solvent (e.g., ethanol, THF) is required to create a homogeneous reaction medium. The solvent's polarity and ability to form hydrogen bonds can influence the reaction rate.[10][11] |

| Temperature | Increases the rate of all reactions. | As with most chemical reactions, higher temperatures provide the necessary activation energy, accelerating both hydrolysis and condensation. This can also promote side reactions, such as the opening of epoxide rings in other functional silanes.[12] |

| Organic Substituent (7-Octenyl) | The long alkyl chain imparts steric hindrance and hydrophobicity. | The steric bulk of the octenyl group can slow the rate of hydrolysis and condensation compared to smaller groups like methyl or ethyl.[13][14] Its hydrophobicity can lead to phase separation phenomena, resulting in precipitates or resinous materials rather than monolithic gels.[15][16] |

Experimental Protocols

The following protocols provide a validated starting point for common applications of OEMS. As a self-validating system, each protocol includes characterization steps to confirm successful execution.

Protocol for Controlled Hydrolysis: Synthesis of Functionalized Silica Nanoparticles

This protocol adapts the Stöber method for the synthesis of monodisperse silica nanoparticles functionalized with the 7-octenyl group.[17][18]

Materials:

-

Trimethoxy(7-octen-1-yl)silane (OEMS)

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (200 proof)

-

Ammonium Hydroxide (28-30% solution)

-

Deionized Water

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 75 mL of ethanol and 15 mL of deionized water.

-

Catalyst Addition: Add 5.0 mL of ammonium hydroxide to the ethanol/water mixture. Stir vigorously for 5 minutes to ensure a homogeneous solution. The causality here is to establish a base-catalyzed environment that promotes the formation of discrete spherical particles.[8]

-

Silane Precursor Addition: In a separate vial, prepare a mixture of 4.5 mL of TEOS and 0.5 mL of OEMS. This 9:1 molar ratio ensures the bulk of the particle is silica, with a surface functionalized by the octenyl groups.

-

Initiation of Polymerization: Add the TEOS/OEMS mixture dropwise to the stirring ammonium hydroxide solution over 1 minute. A white, cloudy suspension should form almost immediately, indicating the onset of nucleation and particle growth.

-

Reaction Progression: Allow the reaction to proceed at room temperature with continuous stirring for 12 hours. This extended time ensures the complete hydrolysis and condensation of the silane precursors.

-

Particle Isolation and Purification:

-

Transfer the suspension to centrifuge tubes.

-

Centrifuge at 8000 rpm for 15 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of ethanol using sonication.

-

Repeat the centrifugation and re-dispersion steps three times to remove unreacted precursors and ammonia.

-

-

Final Product: After the final wash, re-disperse the particles in the desired solvent or dry under vacuum for storage.

Validation: Characterize the particles using Dynamic Light Scattering (DLS) to confirm size and polydispersity, and Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of Si-O-Si bonds and C-H/C=C stretches from the octenyl group.

Protocol for Surface Modification: Silanization of Glass Slides

This protocol describes the covalent attachment of an OEMS monolayer to a hydroxylated glass surface.

Materials:

-

Glass microscope slides

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Toluene (anhydrous)

-

Trimethoxy(7-octen-1-yl)silane (OEMS)

-

Ethanol

Step-by-Step Methodology:

-

Substrate Cleaning and Activation:

-

Clean glass slides by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying with nitrogen.

-

Immerse the slides in Piranha solution for 30 minutes to remove organic residues and generate a high density of surface hydroxyl (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the activated slides extensively with deionized water and dry thoroughly with a stream of nitrogen. The causality of this step is to create a reactive, hydrophilic surface essential for covalent silane attachment.

-

-

Silanization Solution Preparation: Prepare a 2% (v/v) solution of OEMS in anhydrous toluene. Using an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane in the bulk solution, thereby favoring reaction with the surface hydroxyls.

-

Surface Reaction: Immerse the activated glass slides in the OEMS solution for 4 hours at 60°C under a nitrogen atmosphere. The elevated temperature accelerates the surface reaction, while the inert atmosphere prevents unwanted side reactions with atmospheric moisture.

-

Rinsing and Curing:

-

Remove the slides from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.

-

Cure the slides in an oven at 110°C for 1 hour. This curing step drives the condensation reaction, forming stable covalent Si-O-Si bonds between the silane and the glass surface and cross-linking adjacent silane molecules.[1]

-

-

Final Product: The resulting glass slide is functionalized with a hydrophobic layer of OEMS, presenting terminal alkene groups for further chemistry.

Validation: Confirm successful modification by measuring the water contact angle (should increase significantly from <10° to >90°), and by using X-ray Photoelectron Spectroscopy (XPS) to detect the presence of silicon and a high carbon content on the surface.[4][19]

Analytical Techniques for Monitoring and Characterization

A multi-faceted analytical approach is required to fully understand the hydrolysis of OEMS and characterize the resulting materials.

| Technique | Purpose | Information Obtained |

| ²⁹Si NMR Spectroscopy | Monitor hydrolysis and condensation kinetics in solution.[20] | Quantitatively distinguishes between the initial silane (T⁰), hydrolyzed intermediates (T¹), condensed species (T²), and fully cross-linked networks (T³). Provides direct insight into reaction progress.[21] |

| FTIR / Raman Spectroscopy | In-situ reaction monitoring and product confirmation.[21][22] | Tracks the disappearance of Si-O-CH₃ bands (~1080 cm⁻¹) and the appearance of Si-OH (~920 cm⁻¹) and broad Si-O-Si bands (~1055 cm⁻¹).[18][22] |

| Dynamic Light Scattering (DLS) | Characterize particle size and distribution of condensed species.[23] | Measures the hydrodynamic diameter of nanoparticles or oligomers formed in solution. Essential for validating nanoparticle synthesis protocols. |

| Contact Angle Goniometry | Assess changes in surface energy after modification. | A simple yet powerful tool to confirm the successful grafting of the hydrophobic octenyl-silane layer onto a hydrophilic substrate. |

| X-ray Photoelectron Spectroscopy (XPS) | Determine the elemental composition and chemical states of a modified surface.[4] | Provides quantitative data on the atomic composition (C, O, Si) of the surface, confirming the presence and integrity of the grafted silane layer.[19] |

| Atomic Force Microscopy (AFM) | Visualize surface topography and roughness.[19] | Can reveal changes in surface morphology after silanization and confirm the formation of a uniform monolayer. |

Conclusion and Future Outlook

The hydrolysis of trimethoxy(7-octen-1-yl)silane is a fundamentally important yet complex process that enables the creation of a vast array of functional materials. By carefully controlling key reaction parameters—namely pH, water concentration, solvent, and temperature—it is possible to direct the reaction towards desired outcomes, whether it be the formation of uniform surface monolayers or the synthesis of monodisperse functionalized nanoparticles. The terminal alkene of the 7-octenyl group offers a robust platform for post-synthesis modification, making OEMS a valuable tool for drug development professionals creating targeted delivery systems and for scientists designing novel biosensors and hybrid materials. Future research will likely focus on developing more environmentally benign catalytic systems and exploring the use of OEMS in advanced manufacturing techniques like 3D printing to create materials with spatially-defined surface functionalities.

References

-

Issa, A. A., Luyt, A. S., & Djouani, F. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]

-

Loy, D. A., Baugher, B. M., Baugher, C. R., Schneider, D. A., & Rahimian, K. (2000). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. Chemistry of Materials, 12(11), 3324–3331. [Link]

-

Shea, K. J., Loy, D. A., & Webster, O. W. (1992). Arylsilsesquioxane gels and related materials. Poly(1,4-phenylenesilsesquioxane). Journal of the American Chemical Society, 114(17), 6700-6710. [Link]

-

Pohl, E. R., & Osterholtz, F. D. (1986). Factors contributing to the stability of alkoxysilanes in aqueous solution. In Silanes, Surfaces, and Interfaces (pp. 157-171). Gordon and Breach Science Publishers. [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

-

Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(2), 365. [Link]

-

Issa, A. A., Luyt, A. S., & Djouani, F. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. ResearchGate. [Link]

-

Loy, D. A., & Shea, K. J. (1995). Bridged Polysilsesquioxanes. Highly Porous Hybrid Organic-Inorganic Materials. Chemical Reviews, 95(5), 1431–1442. [Link]

-

Loy, D. A., et al. (1997). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Wang, T., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]

- Martin, G. C., & Dauth, B. H. (1983). U.S. Patent No. 4,395,563. Washington, DC: U.S.

- Chen, L., et al. (2016). U.S. Patent No. 9,809,711. Washington, DC: U.S.

-

Khan, M., & Akhtar, K. (2023). Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues. International Journal of Molecular Sciences, 24(5), 4880. [Link]

-

Ledesma, M. C., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. [Link]

-

Aryal, U. K., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. Polymers, 11(8), 1329. [Link]

-

Nishiyama, N., Horie, K., & Asakura, T. (1989). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. Journal of Applied Polymer Science, 37(8), 2375-2384. [Link]

-

Mäder, E., et al. (2009). Monolayer formation of octyltrimethoxysilane and 7-octenyltrimethoxysilane on silicon (1 0 0) covered with native oxide. Applied Surface Science, 255(16), 7271-7278. [Link]

-

Brevet, D., et al. (2010). Facile route to functionalized mesoporous silica nanoparticles by click chemistry. Journal of Materials Chemistry, 20(40), 8943-8950. [Link]

-

Pantoja, M., et al. (2013). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. International Journal of Corrosion, 2013, 901574. [Link]

-

Hudson, S., et al. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Expert Opinion on Drug Delivery, 11(8), 1241-1252. [Link]

-

Telford, A. M. (2012). Silica nanoparticles grown from organofunctionalised trialkoxysilanes: Synthesis, High Density Modification Strategies and Application. University of New South Wales. [Link]

-

Khdair, A., et al. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. Langmuir, 39(4), 1475–1486. [Link]

- Blease, T. G., & Williams, K. F. (2004). WO 2004/000851 A2.

-

Venkatathri, N. (2007). Preparation of silica nanoparticle through coating with octyldecylmethoxy silane. Indian Journal of Chemistry, 46A, 1955-1958. [Link]

-

Lee, S., & Park, K. (2000). Surface modification using silanated poly(ethylene glycol)s. Journal of Biomedical Materials Research, 49(2), 163-171. [Link]

-

Abdelmouleh, M., et al. (2004). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Journal of Non-Crystalline Solids, 336(3), 239-246. [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?. [Link]

-

Furtado, F., et al. (2007). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry C, 111(18), 6695-6705. [Link]

-

Khdair, A., et al. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. Langmuir. [Link]

-

Losic, D., & Simovic, S. (2009). Surface modification of nanoporous alumina surfaces with poly(ethylene glycol). Journal of Biomedical Materials Research Part A, 89A(3), 762-770. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. Trimethoxy(7-octen-1-yl)silane , 90% , 52217-57-9 - CookeChem [cookechem.com]

- 3. TRIMETHOXY(7-OCTEN-1-YL)SILANE | 52217-57-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile route to functionalized mesoporous silica nanoparticles by click chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. osti.gov [osti.gov]

- 10. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Factors contributing to the stability of alkoxysilanes in aqueous solution | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Role of silane coupling agents in material science

An In-Depth Technical Guide to the Role of Silane Coupling Agents in Material Science

Abstract

Silane coupling agents are a cornerstone of modern material science, serving as indispensable molecular bridges at the interface between inorganic and organic materials. Their unique bifunctional nature enables the formation of durable, covalent bonds between dissimilar substrates, fundamentally enhancing the performance and longevity of composite materials, adhesives, coatings, and surface-modified systems. This guide provides a comprehensive exploration of the chemistry, mechanisms, selection, and application of silane coupling agents. It is intended for researchers, scientists, and development professionals seeking to leverage these powerful molecules to overcome interfacial challenges and unlock new frontiers in material performance. We will delve into the causality behind experimental protocols, provide validated methodologies for surface treatment, and detail the analytical techniques required to characterize the resulting interfacial architecture.

The Fundamental Challenge: Interfacial Incompatibility

In the realm of advanced materials, performance is often dictated by the interface—the boundary region where different components meet. Composite materials, for example, derive their properties from the synergy between an organic polymer matrix and an inorganic reinforcing filler (e.g., glass fibers, silica, metal oxides).[1] However, these two classes of materials are inherently incompatible. Inorganic surfaces are typically hydrophilic and high-energy, while organic polymers are hydrophobic and low-energy.[2][3] This mismatch leads to poor interfacial adhesion, creating a weak point where stress concentrates and environmental attack begins.[4] The consequences of a weak interface include diminished mechanical properties, reduced hydrolytic stability, and ultimately, premature material failure.[4][5] Silane coupling agents are designed to solve this fundamental problem by chemically uniting these disparate phases.[6][7]

The Molecular Architecture of a Silane Coupling Agent

A silane coupling agent is an organosilane compound with a characteristic dual-reactivity structure.[8] Its general formula, Y-R-Si-X₃ , elegantly encapsulates its function as a molecular bridge.[2][9]

-